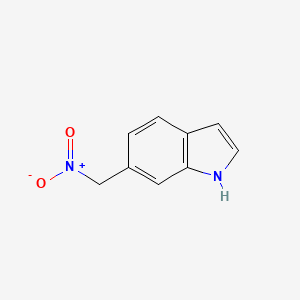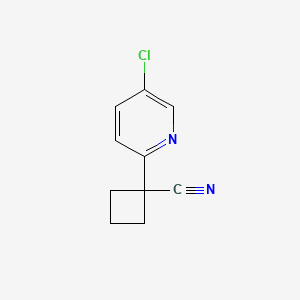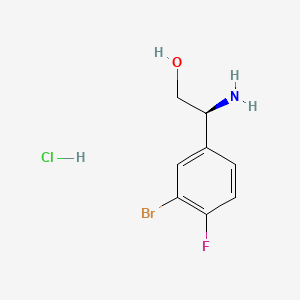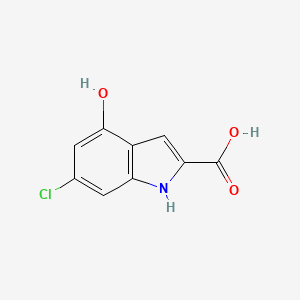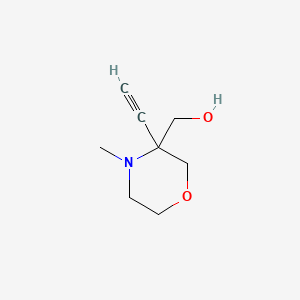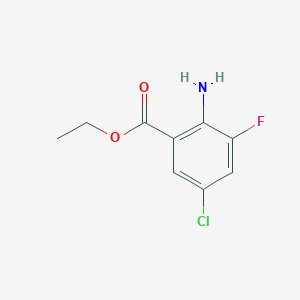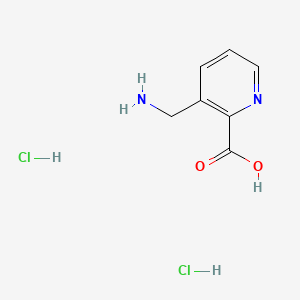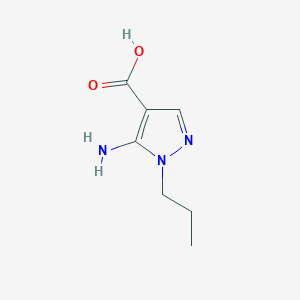![molecular formula C14H21NO2 B13585175 tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 6-ethynyl-2-azabicyclo[222]octane-2-carboxylate, mixture of diastereomers, is a complex organic compound that belongs to the family of azabicyclo compounds These compounds are known for their unique bicyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
The synthesis of tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the bicyclic core: The bicyclic structure is often constructed using a Diels-Alder reaction, which forms the core azabicyclo[2.2.2]octane structure.
Introduction of the ethynyl group: The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide.
Protection and deprotection steps: The tert-butyl group is typically introduced as a protecting group for the carboxylate functionality, which can be added and removed as needed during the synthesis.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize cost, including the use of catalysts and optimized reaction conditions.
Chemical Reactions Analysis
tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present on the bicyclic core.
Scientific Research Applications
tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.
Biological Studies: Researchers may use the compound to study its effects on biological systems, including its potential as a ligand for receptors or enzymes.
Mechanism of Action
The mechanism of action of tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate can be compared to other azabicyclo compounds, such as:
2-azabicyclo[2.2.2]octane: This compound shares the same bicyclic core but lacks the ethynyl and tert-butyl groups, making it less complex and potentially less versatile in certain applications.
8-azabicyclo[3.2.1]octane: This compound has a different bicyclic structure, which can lead to different chemical and biological properties.
The uniqueness of tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C14H21NO2/c1-5-11-8-10-6-7-12(11)15(9-10)13(16)17-14(2,3)4/h1,10-12H,6-9H2,2-4H3 |
InChI Key |
SYHOKOWOFWHLBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


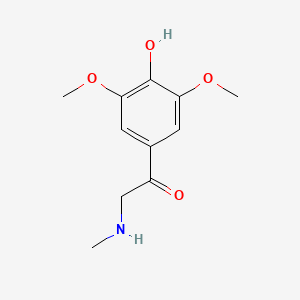
![6-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13585110.png)
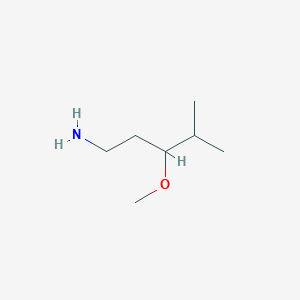
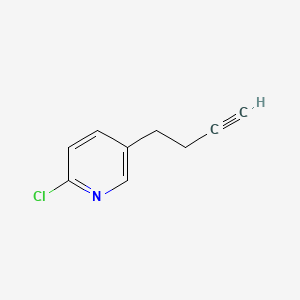
![N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585138.png)
